molecular formula C6H4F2N6O2S B2452230 5-[1-(Difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946813-72-4

5-[1-(Difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No. B2452230
CAS RN: 1946813-72-4
M. Wt: 262.19
InChI Key: REXMXAMDQBVLQZ-UHFFFAOYSA-N
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Description

The compound “5-[1-(Difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine” is a complex organic molecule that contains several functional groups, including a difluoromethyl group, a nitropyrazol group, and a thiadiazol group. These functional groups suggest that this compound may have interesting chemical and physical properties .


Synthesis Analysis

While the exact synthesis pathway for this compound is not available, it likely involves several steps, each introducing a different functional group. The difluoromethyl group, for example, could be introduced via a difluoromethylation reaction . The nitropyrazol and thiadiazol groups would likely require separate synthetic steps .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen, sulfur, and fluorine atoms suggests that this molecule could have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitropyrazol group, for example, could potentially undergo nitration reactions . The difluoromethyl group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms, for example, could make the compound relatively stable and resistant to degradation .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

5-[1-(difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N6O2S/c7-5(8)13-3(14(15)16)1-2(12-13)4-10-11-6(9)17-4/h1,5H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXMXAMDQBVLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C2=NN=C(S2)N)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

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